molecular formula C8H6F3NO4S B6095797 1-Methyl-2-nitro-4-(trifluoro-methanesulfonyl)-benzene

1-Methyl-2-nitro-4-(trifluoro-methanesulfonyl)-benzene

Cat. No.: B6095797
M. Wt: 269.20 g/mol
InChI Key: CHXKZLJHFUMIHC-UHFFFAOYSA-N
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Description

1-Methyl-2-nitro-4-(trifluoro-methanesulfonyl)-benzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a methyl group, a nitro group, and a trifluoromethanesulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-nitro-4-(trifluoro-methanesulfonyl)-benzene can be synthesized through a multi-step process involving the nitration of methylbenzene followed by the introduction of the trifluoromethanesulfonyl group. The general steps are as follows:

    Nitration: Methylbenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho or para position.

    Sulfonylation: The nitro-methylbenzene is then reacted with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine to introduce the trifluoromethanesulfonyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-nitro-4-(trifluoro-methanesulfonyl)-benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, appropriate solvents, and bases.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

    Reduction: 1-Methyl-2-amino-4-(trifluoro-methanesulfonyl)-benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-Carboxy-2-nitro-4-(trifluoro-methanesulfonyl)-benzene.

Scientific Research Applications

1-Methyl-2-nitro-4-(trifluoro-methanesulfonyl)-benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of probes and sensors for detecting specific biological molecules. Its nitro and trifluoromethanesulfonyl groups can interact with biological targets.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals. The compound’s functional groups can be modified to create bioactive molecules.

    Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Methyl-2-nitro-4-(trifluoro-methanesulfonyl)-benzene depends on its specific application

    Nitro Group: The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules.

    Trifluoromethanesulfonyl Group: This group can participate in nucleophilic aromatic substitution reactions, allowing the compound to bind to specific targets.

    Methyl Group: The methyl group can be oxidized or modified to alter the compound’s properties and interactions.

Comparison with Similar Compounds

1-Methyl-2-nitro-4-(trifluoro-methanesulfonyl)-benzene can be compared with other nitrobenzenes and trifluoromethanesulfonyl-substituted compounds:

    Similar Compounds:

Uniqueness:

  • The combination of the nitro, methyl, and trifluoromethanesulfonyl groups in a single molecule provides unique reactivity and properties.
  • The trifluoromethanesulfonyl group enhances the compound’s stability and reactivity compared to other nitrobenzenes.
  • The presence of multiple functional groups allows for diverse chemical modifications and applications.

Properties

IUPAC Name

1-methyl-2-nitro-4-(trifluoromethylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO4S/c1-5-2-3-6(4-7(5)12(13)14)17(15,16)8(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXKZLJHFUMIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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